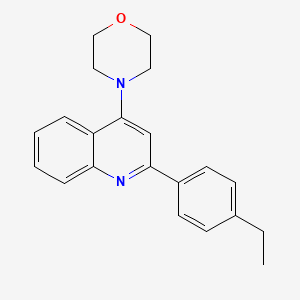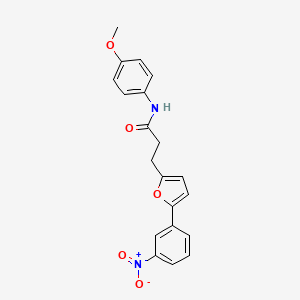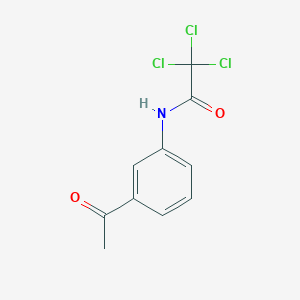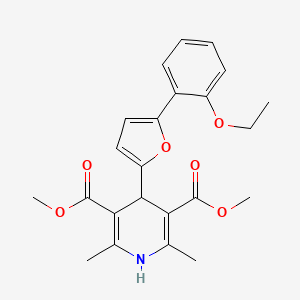
Mercury, chloro(2-methoxyphenyl)-
描述
Mercury, chloro(2-methoxyphenyl)-, also known by its CAS number 10366-02-6, is an organomercury compound It is characterized by the presence of a mercury atom bonded to a chlorine atom and a 2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, chloro(2-methoxyphenyl)- typically involves the reaction of mercury(II) chloride with 2-methoxyphenyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction proceeds under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction scheme is as follows:
HgCl2+C7H7MgBrO→Hg(C7H7O)Cl+MgBrCl
Industrial Production Methods
Industrial production of Mercury, chloro(2-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Mercury, chloro(2-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, or phosphines.
Oxidation and Reduction: The mercury center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (R-SH), amines (R-NH2), and phosphines (R3P). These reactions typically occur under mild conditions with the use of a base to facilitate the nucleophilic attack.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: Products include organomercury compounds with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, often resulting in different mercury oxidation states and coordination environments.
科学研究应用
Mercury, chloro(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the electronics and materials science sectors.
作用机制
The mechanism of action of Mercury, chloro(2-methoxyphenyl)- involves its ability to form strong bonds with various nucleophiles. The mercury center acts as an electrophile, attracting nucleophiles to form stable complexes. This reactivity is exploited in various applications, from catalysis to biological interactions.
相似化合物的比较
Similar Compounds
- Mercury, chloro(4-methoxyphenyl)-
- Mercury, chloro(3-methoxyphenyl)-
- Mercury, chloro(2-ethoxyphenyl)-
Uniqueness
Mercury, chloro(2-methoxyphenyl)- is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional effect can lead to different chemical and biological properties compared to its isomers and analogs.
Conclusion
Mercury, chloro(2-methoxyphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, catalysis, and potential therapeutic applications. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.
属性
IUPAC Name |
chloro-(2-methoxyphenyl)mercury | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLIPASBPAGXMZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Hg]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClHgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407879 | |
| Record name | Mercury, chloro(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-02-6 | |
| Record name | Mercury, chloro(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury, chloro(2-methoxyphenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)





![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)


